molecular formula C14H13NO3S B14237630 N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 471278-71-4

N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide

Cat. No.: B14237630
CAS No.: 471278-71-4
M. Wt: 275.32 g/mol
InChI Key: PFDKHOFJQYFFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is an organic compound with a complex structure that includes both hydroxyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves the reaction of 3-hydroxyaniline with 4-hydroxybenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(4-hydroxyphenyl)acetamide
  • N-(3-Hydroxyphenyl)-4-methoxybenzamide

Uniqueness

N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

CAS No.

471278-71-4

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(4-hydroxyphenyl)sulfanylacetamide

InChI

InChI=1S/C14H13NO3S/c16-11-4-6-13(7-5-11)19-9-14(18)15-10-2-1-3-12(17)8-10/h1-8,16-17H,9H2,(H,15,18)

InChI Key

PFDKHOFJQYFFRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CSC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.